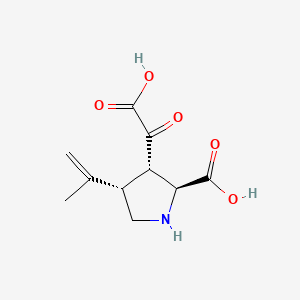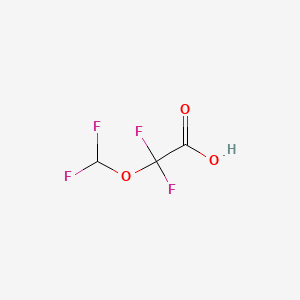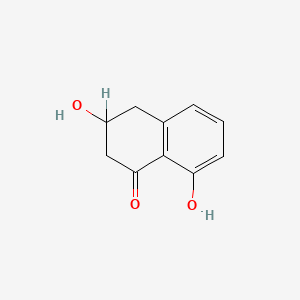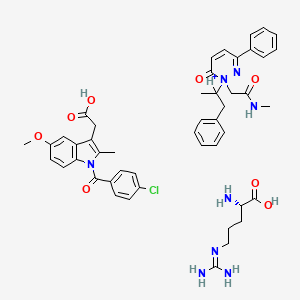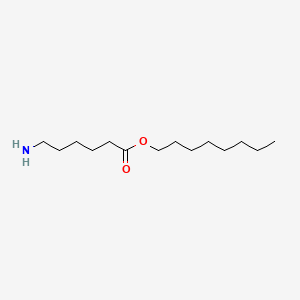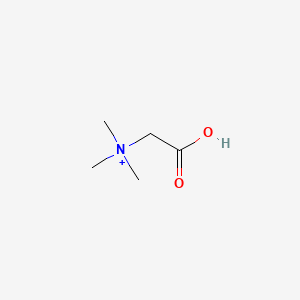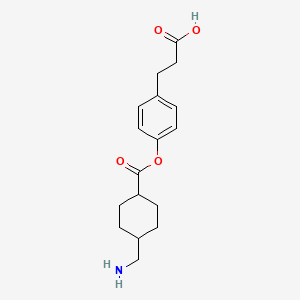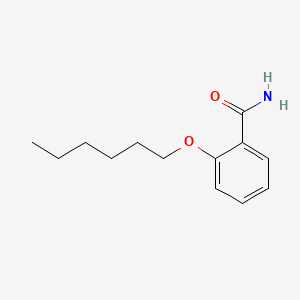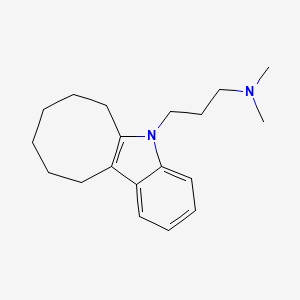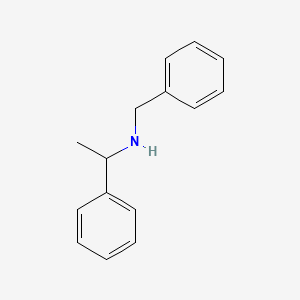
N-Benzyl-1-phényléthanamine
Vue d'ensemble
Description
N-Benzyl-1-phenylethanamine (also known as NBP) is an organic compound consisting of a benzyl group attached to the nitrogen atom of an ethanamine group. It is a colorless solid and is soluble in water, alcohol and ether. NBP is used in a variety of scientific applications, from synthesis and lab experiments to biochemical and physiological effects.
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
Les dérivés de la N-Benzyl-1-phényléthanamine ont été étudiés pour leur rôle potentiel dans le traitement de la maladie d'Alzheimer. Ces composés se sont révélés prometteurs en tant qu'inhibiteurs de la cholinestérase, qui sont essentiels pour gérer les symptômes de la maladie d'Alzheimer en empêchant la dégradation de l'acétylcholine, un neurotransmetteur important pour la mémoire et l'apprentissage {svg_1}.
Chimie médicinale
Le motif 2-phényléthylamine, auquel appartient la this compound, est important en chimie médicinale. Il sert de structure de base pour développer des ligands qui ciblent divers récepteurs tels que les adrénorécepteurs, les récepteurs de la dopamine et d'autres impliqués dans des processus physiologiques essentiels {svg_2}.
Chimie synthétique
La this compound est utilisée en chimie synthétique pour la préparation de composés énantiomériquement purs. Elle sert de matière première pour la synthèse d'une variété de molécules pharmacologiquement actives, soulignant sa polyvalence dans le développement de médicaments {svg_3}.
Synthèse des alcaloïdes d'Amaryllidaceae
Ce composé est le squelette de la norbelladine, le précurseur naturel des alcaloïdes d'Amaryllidaceae. Ces alcaloïdes ont diverses propriétés pharmacologiques, et leurs dérivés synthétiques présentent un intérêt pour le développement de nouveaux agents thérapeutiques {svg_4}.
Recherche sur les neurotransmetteurs
En tant que membre de la famille des 2-phényléthylamines, la this compound est liée aux catécholamines endogènes telles que la dopamine et l'épinéphrine. La recherche sur ce composé peut fournir des informations sur les voies des neurotransmetteurs et contribuer au développement de traitements pour les maladies neurologiques {svg_5}.
Synthèse de composés bioactifs
La flexibilité structurale de la this compound en fait un échafaudage précieux pour la synthèse de composés bioactifs. Ses dérivés peuvent être adaptés pour interagir avec diverses cibles biologiques, offrant un large éventail de possibilités thérapeutiques {svg_6}.
Mécanisme D'action
Target of Action
N-Benzyl-1-phenylethanamine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
N-Benzyl-1-phenylethanamine interacts with AChE and BChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The increased acetylcholine levels can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The inhibition of AChE and BChE by N-Benzyl-1-phenylethanamine affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the enzymes that break down acetylcholine, N-Benzyl-1-phenylethanamine effectively increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Pharmacokinetics
The molecular weight of n-benzyl-1-phenylethanamine is 195260 Da , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 Da are generally well-absorbed .
Result of Action
The molecular and cellular effects of N-Benzyl-1-phenylethanamine’s action primarily involve enhanced cholinergic transmission due to increased acetylcholine levels . This can lead to improved memory and cognition, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired .
Action Environment
The action, efficacy, and stability of N-Benzyl-1-phenylethanamine can be influenced by various environmental factors. For instance, the presence of iodine in one of the aromatic rings of N-Benzyl-1-phenylethanamine derivatives significantly increased the inhibition of BChE compared to its analogues . .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-Benzyl-1-phenylethanamine plays a significant role in biochemical reactions, particularly as a cholinesterase inhibitor. It interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine . The inhibition of these enzymes by N-Benzyl-1-phenylethanamine leads to increased levels of acetylcholine, which can have various physiological effects. The compound also interacts with other biomolecules, including proteins and receptors, through binding interactions that modulate their activity.
Cellular Effects
N-Benzyl-1-phenylethanamine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of neurotransmitter systems, leading to changes in cell signaling and communication . Additionally, N-Benzyl-1-phenylethanamine can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of N-Benzyl-1-phenylethanamine involves its binding interactions with biomolecules. The compound acts as an inhibitor of cholinesterase enzymes, leading to increased levels of acetylcholine . This inhibition occurs through the binding of N-Benzyl-1-phenylethanamine to the active site of the enzyme, preventing the breakdown of acetylcholine. Additionally, the compound can modulate the activity of other enzymes and receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-1-phenylethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-Benzyl-1-phenylethanamine can maintain its activity over extended periods, but its effects may diminish as the compound degrades . Long-term exposure to N-Benzyl-1-phenylethanamine can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of N-Benzyl-1-phenylethanamine vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and memory by increasing acetylcholine levels . At high doses, N-Benzyl-1-phenylethanamine can have toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.
Metabolic Pathways
N-Benzyl-1-phenylethanamine is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound interacts with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters . These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and overall metabolic activity.
Transport and Distribution
The transport and distribution of N-Benzyl-1-phenylethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . The localization and accumulation of N-Benzyl-1-phenylethanamine in specific tissues can influence its activity and effects.
Subcellular Localization
N-Benzyl-1-phenylethanamine is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s subcellular localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. Targeting signals and post-translational modifications can direct N-Benzyl-1-phenylethanamine to specific subcellular locations, influencing its overall effects on cellular function.
Propriétés
IUPAC Name |
N-benzyl-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZHMSJNPCYUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334015, DTXSID30864778 | |
| Record name | N-Benzyl-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3193-62-2 | |
| Record name | N-Benzyl-1-phenylethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003193622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl(1-phenylethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYL-1-PHENYLETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY6H262FHM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

